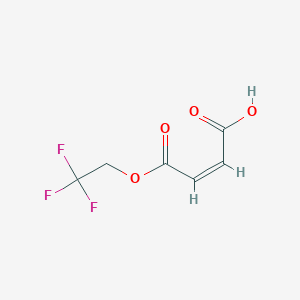
mono-Trifluoroethyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-trifluoroethyl maleate is an organic compound with the chemical formula C2H2F3O2 and is a derivative of trifluoroacetic acid. It is a colorless, odorless, water-soluble liquid with a low vapor pressure and low volatility. The compound has a variety of applications in scientific research, including in synthesis and in the study of biochemical and physiological effects.
Wirkmechanismus
Mono-trifluoroethyl maleate acts as an inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrate molecules and preventing the reaction from occurring. Mono-trifluoroethyl maleate also acts as an inhibitor of proteases and lipases, preventing the breakdown of proteins and lipids.
Biochemical and Physiological Effects
Mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. Mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. In addition, mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the metabolism of hormones, neurotransmitters, and other metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of mono-trifluoroethyl maleate in laboratory experiments has many advantages. It is a colorless, odorless, water-soluble liquid with a low vapor pressure and low volatility. This makes it easy to work with and store. In addition, it is relatively inexpensive and can be used in a variety of experiments. The main limitation of mono-trifluoroethyl maleate is that it is an inhibitor of enzymes and can interfere with the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Zukünftige Richtungen
Future research on mono-trifluoroethyl maleate should focus on further understanding its mechanism of action and biochemical and physiological effects. In addition, further research should explore its potential applications in drug synthesis and drug delivery. Furthermore, research should focus on the development of new synthesis methods and new synthetic pathways. Finally, research should explore the potential of mono-trifluoroethyl maleate as an inhibitor of enzymes involved in various metabolic pathways.
Synthesemethoden
Mono-trifluoroethyl maleate can be synthesized by the reaction of trifluoroacetic acid with maleic anhydride. The reaction produces mono-trifluoroethyl maleate and trifluoroacetic anhydride. The reaction is conducted in an aqueous medium at a temperature of 95-100°C. The reaction is complete within a few minutes, and the product is isolated by distillation.
Wissenschaftliche Forschungsanwendungen
Mono-trifluoroethyl maleate is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a solvent in the production of polymers and in the synthesis of polymers. In addition, mono-trifluoroethyl maleate is used in the study of biochemical and physiological effects.
Eigenschaften
IUPAC Name |
(Z)-4-oxo-4-(2,2,2-trifluoroethoxy)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-2H,3H2,(H,10,11)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCYKURYFDHHU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(F)(F)F)OC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-trifluoroethyl maleate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

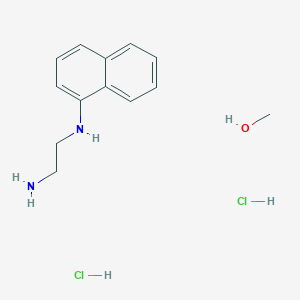
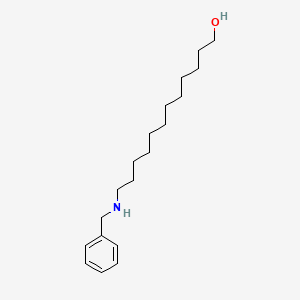
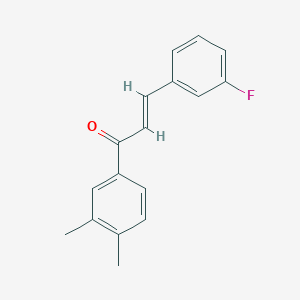
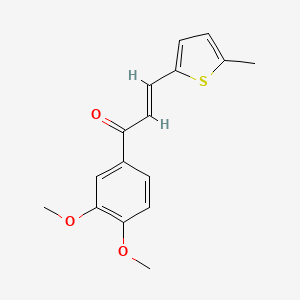
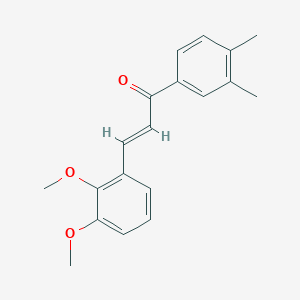
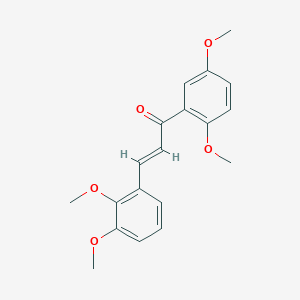
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)
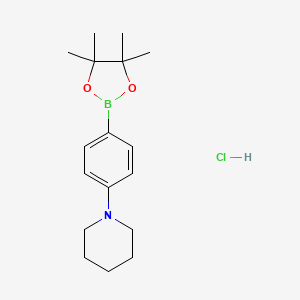
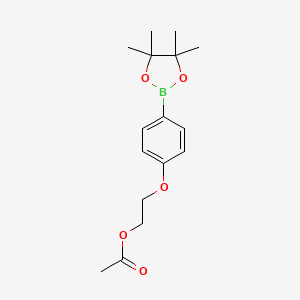
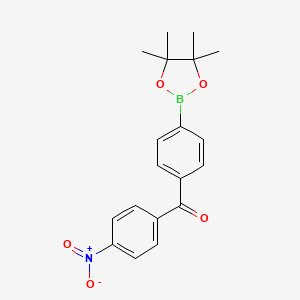
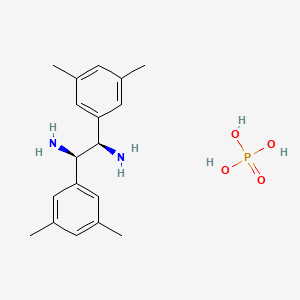
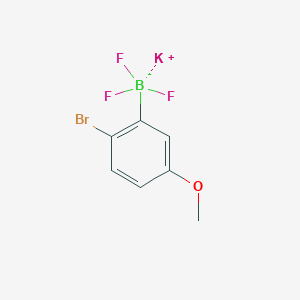
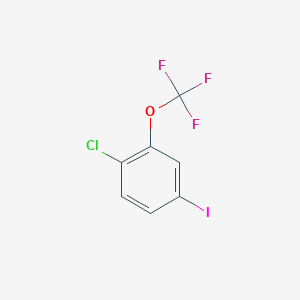
![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)